2-(2,3,6-Trifluorophenoxy)ethanol
Overview
Description
2-(2,3,6-Trifluorophenoxy)ethanol is an organic compound with the molecular formula C8H7F3O2. It is characterized by the presence of a trifluorophenoxy group attached to an ethanol moiety.
Scientific Research Applications
2-(2,3,6-Trifluorophenoxy)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3,6-Trifluorophenoxy)ethanol is not clear as it’s typically used as a reagent or intermediate in organic synthesis. Its reactivity would be expected to be similar to other alcohols and ethers.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,6-Trifluorophenoxy)ethanol typically involves the reaction of 2,3,6-trifluorophenol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the ethylene oxide, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,6-Trifluorophenoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2,3,6-trifluorophenoxy)acetaldehyde or 2-(2,3,6-trifluorophenoxy)acetic acid.
Reduction: Formation of 2-(2,3,6-trifluorophenoxy)ethane.
Substitution: Formation of various substituted phenoxyethanol derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4,6-Trifluorophenoxy)ethanol
- 2-(3,5-Difluorophenoxy)ethanol
- 2-(2,3-Difluorophenoxy)ethanol
Uniqueness
2-(2,3,6-Trifluorophenoxy)ethanol is unique due to the specific positioning of the fluorine atoms on the phenoxy ring. This arrangement can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-(2,3,6-trifluorophenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-5-1-2-6(10)8(7(5)11)13-4-3-12/h1-2,12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYSVQOMALEHHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OCCO)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380719 | |
Record name | 2-(2,3,6-Trifluorophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72912-49-3 | |
Record name | 2-(2,3,6-Trifluorophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,3,6-Trifluorophenoxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(2,3,6-Trifluorophenoxy)ethanol impact the crystallization of lithium carbonate on the FO membrane surface?
A: The research indicates that modifying the thin film composite (TFC) membrane surface with this compound, along with other compounds, leads to a gradual reduction in the crystallization rate of lithium carbonate []. While the exact mechanism is not fully elucidated in the paper, it is suggested that these modifications alter the surface energy of the membrane. This alteration likely affects the interaction between the membrane surface and the precipitating lithium carbonate crystals, thus influencing the crystallization rate and potentially promoting the formation of the more stable γ-form of lithium carbonate crystals.
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